Diethyl (3-phenylprop-2-en-1-yl)propanedioate
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Overview
Description
Diethyl (3-phenylprop-2-en-1-yl)propanedioate is an organic compound with the molecular formula C19H22O4 It is a derivative of malonic acid, where the hydrogen atoms of the methylene group are replaced by a phenylprop-2-en-1-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diethyl (3-phenylprop-2-en-1-yl)propanedioate typically involves the alkylation of diethyl malonate with 3-phenylprop-2-en-1-yl bromide. The reaction is carried out in the presence of a strong base such as sodium ethoxide in ethanol. The general reaction scheme is as follows:
Diethyl malonate+3-phenylprop-2-en-1-yl bromide→Diethyl (3-phenylprop-2-en-1-yl)propanedioate
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
Diethyl (3-phenylprop-2-en-1-yl)propanedioate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the double bond in the phenylprop-2-en-1-yl group to a single bond.
Substitution: The ester groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation reactions using catalysts such as palladium on carbon (Pd/C) are typical.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.
Major Products
Oxidation: Carboxylic acids.
Reduction: Saturated esters.
Substitution: Amides or ethers, depending on the nucleophile used.
Scientific Research Applications
Diethyl (3-phenylprop-2-en-1-yl)propanedioate has several applications in scientific research:
Organic Synthesis: It is used as a building block for the synthesis of more complex organic molecules.
Pharmaceuticals: The compound can be a precursor for the synthesis of pharmaceutical intermediates and active ingredients.
Materials Science: It is used in the development of novel materials with specific properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of diethyl (3-phenylprop-2-en-1-yl)propanedioate depends on the specific reaction or application. In general, the compound can act as a nucleophile or electrophile in various organic reactions. The phenylprop-2-en-1-yl group can participate in conjugate addition reactions, while the ester groups can undergo hydrolysis or transesterification.
Comparison with Similar Compounds
Similar Compounds
Diethyl malonate: A simpler ester of malonic acid without the phenylprop-2-en-1-yl group.
Diethyl allylmalonate: Contains an allyl group instead of the phenylprop-2-en-1-yl group.
Diethyl (3-phenylprop-2-yn-1-yl)propanedioate: Contains a triple bond in the phenylprop-2-yn-1-yl group.
Uniqueness
Diethyl (3-phenylprop-2-en-1-yl)propanedioate is unique due to the presence of the phenylprop-2-en-1-yl group, which imparts specific reactivity and properties to the compound. This makes it a valuable intermediate in the synthesis of complex organic molecules and materials.
Properties
CAS No. |
63082-55-3 |
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Molecular Formula |
C16H20O4 |
Molecular Weight |
276.33 g/mol |
IUPAC Name |
diethyl 2-(3-phenylprop-2-enyl)propanedioate |
InChI |
InChI=1S/C16H20O4/c1-3-19-15(17)14(16(18)20-4-2)12-8-11-13-9-6-5-7-10-13/h5-11,14H,3-4,12H2,1-2H3 |
InChI Key |
XNCACUBNWXVIHO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(CC=CC1=CC=CC=C1)C(=O)OCC |
Origin of Product |
United States |
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